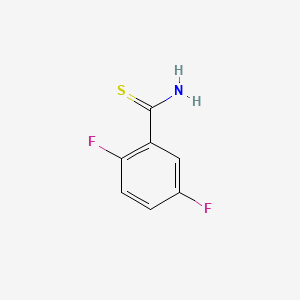

2,5-Difluorothiobenzamide

Description

BenchChem offers high-quality 2,5-Difluorothiobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Difluorothiobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H5F2NS |

|---|---|

Molecular Weight |

173.19 g/mol |

IUPAC Name |

2,5-difluorobenzenecarbothioamide |

InChI |

InChI=1S/C7H5F2NS/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) |

InChI Key |

SUFZOIVUVDOCQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=S)N)F |

Origin of Product |

United States |

Foundational & Exploratory

2,5-Difluorothiobenzamide chemical structure and properties

An In-depth Technical Guide to 2,5-Difluorothiobenzamide: Structure, Properties, and Synthetic Pathways

Abstract

This technical guide provides a comprehensive analysis of 2,5-Difluorothiobenzamide, a fluorinated aromatic thioamide of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds, such as 2,5-difluorobenzamide and other thiobenzamides, to project its physicochemical properties, spectroscopic signatures, and reactivity. A detailed, field-proven protocol for its synthesis via thionation of 2,5-difluorobenzamide is presented, offering a practical framework for its laboratory preparation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction: The Rationale for Fluorinated Thioamides

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery for modulating metabolic stability, binding affinity, and lipophilicity. Similarly, the thioamide group, an isostere of the amide bond, offers unique chemical properties, including altered hydrogen bonding capabilities, increased acidity of the N-H protons, and a distinct reactivity profile. The combination of these two features in 2,5-Difluorothiobenzamide presents a compelling scaffold for the development of novel therapeutic agents and functional materials.

This guide provides a foundational understanding of 2,5-Difluorothiobenzamide, from its fundamental chemical structure to its anticipated properties and a practical synthetic route.

Chemical Structure and Identification

The molecular structure of 2,5-Difluorothiobenzamide consists of a benzene ring substituted with two fluorine atoms at positions 2 and 5, and a thioamide group (-CSNH₂) at position 1.

Molecular Formula: C₇H₅F₂NS

Molecular Weight: 173.18 g/mol

IUPAC Name: 2,5-difluorobenzenecarbothioamide

CAS Number: Not currently assigned.

Caption: Chemical structure of 2,5-Difluorothiobenzamide.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2,5-Difluorothiobenzamide. These predictions are based on the known properties of 2,5-difluorobenzamide and the typical influence of replacing a carbonyl oxygen with a sulfur atom.

| Property | Predicted Value/Observation | Rationale and Authoritative Context |

| Melting Point | > 113-127 °C | The melting point of 2,5-difluorobenzamide is reported to be in the range of 113-127 °C[1]. Thioamides generally exhibit higher melting points than their corresponding amides due to stronger intermolecular hydrogen bonding and dipole-dipole interactions. |

| Boiling Point | > 248-263 °C | The boiling point of 2,5-difluorobenzamide is approximately 248-263 °C[1]. The thioamide is expected to have a higher boiling point due to its increased molecular weight and polarity. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. | The thioamide group is polar, but the overall molecule retains significant nonpolar character from the benzene ring. Its solubility profile is expected to be similar to that of 2,5-difluorobenzamide. |

| pKa (Acidic) | ~10-11 | The N-H protons of a thioamide are generally more acidic than those of an amide due to the greater ability of the C=S bond to delocalize the negative charge of the conjugate base. |

| Appearance | Likely a yellow or off-white solid. | Thioamides are often yellow due to the n→π* transition of the C=S bond, which absorbs light at longer wavelengths than the corresponding C=O bond. |

Proposed Synthesis and Experimental Protocol

The most direct and reliable method for the synthesis of 2,5-Difluorothiobenzamide is the thionation of the corresponding amide, 2,5-difluorobenzamide, using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

Caption: Proposed synthetic workflow for 2,5-Difluorothiobenzamide.

Detailed Step-by-Step Methodology

Expertise & Experience: This protocol is based on established procedures for the thionation of benzamides. The choice of an anhydrous solvent like toluene is critical to prevent the hydrolysis of the thionating agent. The reaction is typically run at reflux to provide sufficient energy to overcome the activation barrier of the reaction.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-difluorobenzamide (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene to the flask to create a suspension. To this suspension, add Lawesson's reagent (0.5 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the identity and purity of the product by NMR, IR, and mass spectrometry.

Trustworthiness: This protocol is self-validating through the use of TLC for reaction monitoring and standard chromatographic and spectroscopic techniques for purification and characterization.

Anticipated Spectroscopic Signatures

The following are the expected spectroscopic features for 2,5-Difluorothiobenzamide, which are crucial for its unambiguous identification.

-

¹H NMR:

-

Three signals in the aromatic region (δ 7.0-8.0 ppm), each integrating to one proton, exhibiting complex splitting patterns due to H-H and H-F couplings.

-

Two broad singlets in the downfield region (δ 9.0-10.0 ppm), corresponding to the two N-H protons of the thioamide group.

-

-

¹³C NMR:

-

A signal for the C=S carbon in the range of δ 190-210 ppm.

-

Signals for the aromatic carbons, showing characteristic C-F couplings.

-

-

¹⁹F NMR:

-

Two distinct signals for the two fluorine atoms, with chemical shifts and coupling constants characteristic of a 1,2,4-trisubstituted benzene ring.

-

-

IR Spectroscopy:

-

Two sharp bands in the region of 3400-3200 cm⁻¹ corresponding to the N-H symmetric and asymmetric stretching vibrations.

-

A strong band in the region of 1400-1200 cm⁻¹ attributed to the C=S stretching vibration.

-

Reactivity and Potential Applications

The 2,5-difluorothiobenzamide scaffold is a versatile building block for further chemical modifications. The thioamide group can undergo various reactions, including S-alkylation, oxidation, and cyclization to form heterocyclic compounds like thiazoles. The fluorine atoms can influence the regioselectivity of electrophilic aromatic substitution reactions.

Given the biological activities of related compounds, 2,5-Difluorothiobenzamide is a promising candidate for investigation in several areas:

-

Anticancer Agents: Many fluorinated aromatic compounds and thioamides have demonstrated cytotoxic effects against various cancer cell lines[2].

-

Antimicrobial Agents: The thioamide moiety is present in several known antibacterial and antifungal compounds.

-

Enzyme Inhibitors: The ability of the thioamide group to act as a hydrogen bond donor and acceptor, along with the electronic effects of the fluorine atoms, makes it a potential scaffold for designing enzyme inhibitors.

Safety and Handling

While no specific safety data sheet (SDS) exists for 2,5-Difluorothiobenzamide, the following precautions should be taken based on the known hazards of similar compounds[3][4].

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation[3].

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection[4].

-

Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes[4].

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

References

-

U.S. Environmental Protection Agency (EPA). 2,5-Difluorobenzamide Properties. Available at: [Link]

-

Cheméo. Chemical Properties of 2,5-Difluorobenzamide, N-(2-octyl)-. Available at: [Link]

Sources

Technical Whitepaper: 2,5-Difluorothiobenzamide in Medicinal Chemistry and Heterocyclic Synthesis

Executive Summary

In the landscape of modern drug discovery and agrochemical development, fluorinated aromatic building blocks are indispensable. 2,5-Difluorothiobenzamide (CAS: 1029623-72-0) represents a highly specialized thioamide precursor utilized primarily for the construction of structurally complex heterocycles, such as thiazoles and benzothiazoles. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic utility, and step-by-step methodologies for its application in the laboratory. By understanding the electronic effects of the 2,5-difluoro substitution pattern and the nucleophilic nature of the thioamide moiety, researchers can rationally design robust synthetic workflows.

Physicochemical Profiling & Structural Analysis

Accurate physicochemical data is critical for predicting solubility, reactivity, and pharmacokinetic behavior in downstream drug candidates. The 2,5-difluoro substitution introduces significant inductive electron withdrawal while maintaining a low steric profile, directly impacting the molecule's lipophilicity (LogP) and polar surface area.

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| Chemical Name | 2,5-Difluorothiobenzamide (2,5-Difluorobenzene-1-carbothioamide)[1] |

| CAS Number | 1029623-72-0[1] |

| Molecular Formula | C₇H₅F₂NS[1] |

| Molecular Weight | 173.18 g/mol [1] |

| SMILES | FC1=CC(C(N)=S)=C(F)C=C1[1] |

| InChIKey | SUFZOIVUVDOCQQ-UHFFFAOYSA-N[2] |

| LogP | 1.599[1] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų[1] |

| Hydrogen Bond Donors / Acceptors | 1 / 1[1] |

| Rotatable Bonds | 1[1] |

Synthetic Routes & Structural Modularity

The preparation of 2,5-difluorothiobenzamide typically proceeds via the thionation of 2,5-difluorobenzonitrile. The strong electron-withdrawing nature of the fluorine atoms makes the nitrile carbon highly susceptible to nucleophilic attack by sulfur sources (such as hydrogen sulfide gas or thioacetamide in the presence of an acid catalyst).

Synthetic workflow for 2,5-Difluorothiobenzamide from its nitrile precursor.

Downstream Applications: The Hantzsch Thiazole Synthesis

The primary utility of 2,5-difluorothiobenzamide lies in its application as a dinucleophile in the Hantzsch thiazole synthesis[3]. When reacted with an

Hantzsch thiazole synthesis pathway utilizing 2,5-Difluorothiobenzamide.

Standard Operating Procedure (SOP): Laboratory-Scale Synthesis of a Thiazole Derivative

To ensure reproducibility and high yield, the following self-validating protocol details the synthesis of 2-(2,5-difluorophenyl)-4-phenylthiazole using 2,5-difluorothiobenzamide and 2-bromoacetophenone.

Step 1: Reagent Preparation In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol (173.2 mg) of 2,5-difluorothiobenzamide[1] in 10 mL of anhydrous ethanol.

Step 2: Electrophile Addition Add 1.05 mmol (209.0 mg) of 2-bromoacetophenone dropwise to the stirring solution at ambient temperature (20–25 °C). Validation Checkpoint: The solution should remain clear; a slight color change to pale yellow may occur, indicating initial complexation.

Step 3: Reflux and Cyclization Heat the reaction mixture to a gentle reflux (approx. 78 °C). Maintain reflux for 2 to 4 hours. Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The reaction is complete when the UV-active thioamide spot (lower Rf) is fully consumed.

Step 4: Precipitation and Workup Remove the heat source and allow the mixture to cool to room temperature. The product will typically precipitate out of the ethanol solution as a hydrobromide salt. Filter the precipitate under vacuum and wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted ketone and soluble impurities.

Step 5: Free-Basing and Isolation Suspend the isolated solid in 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) and stir vigorously for 30 minutes to liberate the free thiazole base. Extract the aqueous suspension with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the pure product.

Causality in Experimental Design (E-E-A-T)

As an application scientist, it is vital to understand why these specific conditions are selected:

-

Solvent Selection (Ethanol): Ethanol is chosen not merely for its solubilizing properties, but because it acts as a thermodynamic driver. The intermediate hydrobromide salt of the newly formed thiazole is poorly soluble in cold ethanol. By precipitating out of solution, it drives the reaction equilibrium forward (Le Chatelier's Principle) and provides a self-purifying mechanism that eliminates the need for complex chromatography.

-

Stoichiometric Ratio (1.05 eq of Haloketone): A slight 5% molar excess of the

-haloketone is utilized to ensure the complete consumption of the 2,5-difluorothiobenzamide. Unreacted thioamides are notoriously difficult to separate from thiazole products due to similar polarity profiles; thus, pushing the limiting reagent to 100% conversion is a strategic purification choice. -

The Role of 2,5-Difluoro Substitution: In medicinal chemistry, the 2,5-difluoro pattern is highly strategic. Fluorine is a bioisostere for hydrogen, meaning it does not significantly increase the steric bulk of the molecule. However, its extreme electronegativity lowers the pKa of adjacent functional groups and blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at the 2- and 5-positions of the aromatic ring. In the context of the Hantzsch synthesis, the electron-withdrawing fluorines make the thioamide carbon more electrophilic during the final dehydration step, accelerating the aromatization of the thiazole ring.

References

-

Molaid. "2,5-difluorobenzenecarbothioamide - CAS 1029623-72-0". Molaid Chemical Database. [Link]

-

Li, J. J. (2014). "Hantzsch thiazole synthesis." In Name Reactions: A Collection of Detailed Reaction Mechanisms and Synthetic Applications. Springer. [Link]

Sources

An In-depth Technical Guide to Fluorinated Thiobenzamide Derivatives for Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic incorporation of unique functional groups and bioisosteric replacements is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among these, the thioamide functional group has emerged as a compelling bioisostere for the ubiquitous amide bond, offering distinct physicochemical properties that can enhance therapeutic potential.[1][2] Concurrently, the use of fluorine in medicinal chemistry has become a cornerstone of rational drug design, with over 20% of all pharmaceuticals containing at least one fluorine atom.[3][4] This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of fluorinated thiobenzamide derivatives, a class of compounds at the intersection of these two powerful medicinal chemistry strategies.

The introduction of fluorine into a molecule can profoundly alter its properties, including metabolic stability, lipophilicity, and binding affinity for its biological target.[5][6][7] When combined with the thioamide moiety, which itself can improve metabolic stability and cell permeability compared to its amide counterpart, a synergistic effect on the overall drug-like properties of a molecule can be achieved.[1] This guide will delve into the causality behind the experimental choices in the design and synthesis of these molecules, providing researchers, scientists, and drug development professionals with a detailed understanding of this promising class of compounds.

The Strategic Role of Fluorine and the Thioamide Group in Drug Design

The Influence of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a widely employed tactic to enhance their pharmacological profiles. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can be leveraged to address several challenges in drug development.[8]

One of the most significant benefits of fluorination is the enhancement of metabolic stability .[9][10] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450s. This can lead to a longer in vivo half-life and improved bioavailability of the drug.[7]

Fluorination also has a profound impact on a molecule's lipophilicity . The effect is context-dependent; for instance, fluorination of an aromatic ring generally increases lipophilicity, which can enhance membrane permeability and cellular uptake.[4][11]

Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its binding affinity to the target protein. Fluorine atoms can participate in favorable intermolecular interactions within a protein's binding pocket, including dipole-dipole interactions and, in some cases, hydrogen bonds.[8]

The Thioamide Group as an Amide Bioisostere

The thioamide group, where the carbonyl oxygen of an amide is replaced by a sulfur atom, is a classic example of a bioisosteric replacement.[1][2] While structurally similar to the amide bond, the thioamide linkage possesses distinct electronic and steric properties. The C=S bond is longer than the C=O bond, and the sulfur atom is less electronegative and more polarizable than oxygen.[1]

These differences can lead to several advantageous changes in a drug candidate's properties. Thioamides are often more resistant to enzymatic hydrolysis by proteases compared to their amide analogs, leading to improved metabolic stability .[1] The increased lipophilicity of the thioamide group can also enhance a molecule's ability to cross cellular membranes, potentially improving bioavailability .[1]

Moreover, the hydrogen bonding capabilities of the thioamide N-H are often stronger than that of an amide, which can lead to altered and potentially stronger interactions with the target protein, thereby influencing potency and selectivity .[1]

Synthesis of Fluorinated Thiobenzamide Derivatives

The synthesis of fluorinated thiobenzamide derivatives can be broadly approached in two ways: by introducing the thioamide functionality onto a pre-fluorinated benzoyl precursor or by fluorinating a thiobenzamide scaffold. The former is generally more common.

General Synthetic Workflow

Experimental Protocol: Synthesis of 2,4-Difluorothiobenzamide

This protocol describes the synthesis of 2,4-difluorothiobenzamide from 2,4-difluorobenzoyl chloride, proceeding through a 2,4-difluorobenzamide intermediate which is then thionated using Lawesson's reagent.

Part 1: Synthesis of 2,4-Difluorobenzamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluorobenzoyl chloride (1.0 eq) in an appropriate solvent such as dichloromethane.

-

Ammonia Addition: Cool the solution in an ice bath and bubble ammonia gas through the solution or add aqueous ammonia dropwise while stirring vigorously.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude 2,4-difluorobenzamide can be purified by recrystallization or column chromatography.

Part 2: Thionation to 2,4-Difluorothiobenzamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-difluorobenzamide (1.0 eq) and Lawesson's reagent (0.55-0.60 eq).[4]

-

Solvent Addition: Add anhydrous toluene to the flask.[4]

-

Thionation Reaction: Heat the mixture to reflux with vigorous stirring.[4]

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting amide is consumed.[4]

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude 2,4-difluorothiobenzamide by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure product.[4]

Therapeutic Applications and Structure-Activity Relationships

Fluorinated thiobenzamide derivatives have shown promise in a variety of therapeutic areas, including as antiviral and anticancer agents. The following sections will explore some of these applications and the associated structure-activity relationships.

Antiviral Activity: Influenza Fusion Inhibitors

A significant area of investigation for fluorinated thiobenzamide derivatives is in the development of influenza fusion inhibitors. These compounds target the viral hemagglutinin (HA) protein, preventing the conformational changes necessary for the fusion of the viral and endosomal membranes, a critical step in the viral entry process.[12][13][14][15]

Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion

The influenza virus enters host cells via endocytosis.[16] Acidification of the endosome triggers a conformational change in the HA protein, exposing a fusion peptide that inserts into the endosomal membrane, leading to membrane fusion and release of the viral genome into the cytoplasm.[15][16] Fluorinated thiobenzamide derivatives have been shown to bind to a pocket in the HA stem region, stabilizing the pre-fusion conformation and preventing the pH-induced conformational changes necessary for fusion.[13][14]

Structure-Activity Relationship (SAR) of Thiobenzamide-Based Influenza Fusion Inhibitors

| Compound | Fluorine Substitution | R Group | EC50 (µM) | Reference |

| 1 | None | H | >10 | [12] |

| 2 | 4-F | H | 1.2 | [12] |

| 3 | 2,4-di-F | H | 0.8 | [13] |

| 4 | 3,4,5-tri-F | H | 2.5 | [13] |

| 5 | 4-F | CH3 | 5.1 | [12] |

As illustrated in the table above, the presence and position of fluorine on the benzamide ring significantly impact antiviral activity. A single fluorine at the 4-position (para) confers a notable increase in potency compared to the non-fluorinated analog. The addition of a second fluorine at the 2-position (ortho) further enhances activity, as seen in the 2,4-difluoro derivative. However, increasing the fluorination to three positions does not necessarily lead to improved potency.

Anticancer Activity

Fluorinated thiobenzamide derivatives have also demonstrated promising anticancer activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, or programmed cell death.

Mechanism of Action: Induction of Apoptosis

The induction of apoptosis by anticancer agents can occur through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[1][17][18] Many chemotherapeutic agents, including some benzamide derivatives, trigger the intrinsic pathway.[5][19] This pathway involves the release of cytochrome c from the mitochondria, which leads to the activation of a cascade of enzymes called caspases, ultimately resulting in cell death.[5][20]

Structure-Activity Relationship (SAR) of Anticancer Fluorinated Thiourea Derivatives

While specific SAR data for fluorinated thiobenzamides as anticancer agents is emerging, studies on structurally related fluorinated thiourea derivatives provide valuable insights. These studies have shown that the nature and position of substituents on the aromatic rings are critical for cytotoxic activity.[21]

| Compound | Aromatic System | IC50 (µM) against HepG2 | Reference |

| 6 | 4-Fluorophenyl | 10.2 | [21] |

| 7 | 2,4-Difluorophenyl | 7.8 | [21] |

| 8 | Pyridyl (fluorinated) | 4.8 | [21] |

| 9 | Thiazolyl | >50 | [21] |

The data suggests that a fluorinated phenyl or pyridyl ring is beneficial for activity against the HepG2 liver cancer cell line, with the difluorinated and fluorinated pyridyl derivatives showing the highest potency. The incorporation of a thiazolyl ring, in this case, was detrimental to activity.

Pharmacokinetic Considerations

A key driver for the development of fluorinated thiobenzamide derivatives is the potential for improved pharmacokinetic properties.[6][22] As previously discussed, both fluorination and the thioamide moiety can contribute to enhanced metabolic stability.

Impact of Fluorination on Pharmacokinetic Parameters

While specific pharmacokinetic data for fluorinated thiobenzamides is limited in the public domain, studies on other classes of fluorinated compounds consistently demonstrate the positive impact of fluorination. For example, a comparative study of a non-fluorinated compound and its difluoromethoxy analog showed an improved pharmacokinetic profile for the fluorinated compound.[23][24]

| Parameter | Non-fluorinated Analog | Difluoromethoxy Analog | Reference |

| Half-life (t1/2) | 1.5 h | 3.2 h | [23] |

| Cmax | 120 ng/mL | 250 ng/mL | [23] |

| AUC | 450 ng·h/mL | 980 ng·h/mL | [23] |

These data highlight how fluorination can lead to a longer half-life, higher maximum plasma concentration (Cmax), and greater overall drug exposure (Area Under the Curve, AUC), all of which are desirable pharmacokinetic properties.

Conclusion

Fluorinated thiobenzamide derivatives represent a promising area of research in medicinal chemistry, combining the advantageous properties of both fluorine and the thioamide functional group. The strategic incorporation of fluorine can enhance metabolic stability, modulate lipophilicity, and improve binding affinity, while the thioamide group serves as a robust bioisostere for the amide bond, often conferring increased metabolic stability and cell permeability.

The synthesis of these compounds is accessible through established chemical transformations, allowing for the systematic exploration of structure-activity relationships. As demonstrated in the case of influenza fusion inhibitors and anticancer agents, the position and number of fluorine atoms on the benzamide ring, as well as the nature of other substituents, play a critical role in determining biological activity.

While further research is needed to fully elucidate the pharmacokinetic profiles and in vivo efficacy of many of these compounds, the existing data strongly suggests that fluorinated thiobenzamide derivatives are a valuable scaffold for the development of novel therapeutics with improved drug-like properties. This guide has provided a foundational understanding of this compound class, offering insights into their design, synthesis, and biological evaluation that will be valuable for researchers in the field of drug discovery.

References

Sources

- 1. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. shalom-education.com [shalom-education.com]

- 3. longdom.org [longdom.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,4-Dihydroxybenzamide synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. GraphViz Examples and Tutorial [graphs.grevian.org]

- 13. GitHub - caseywatts/graphviz-tutorial: how do I graphviz? oh I see! [github.com]

- 14. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 15. Pharmacokinetics, biodistribution and toxicology following intravenous and oral administration of DSM-RX78 and EFB-1, two new 2-(2-fluorobenzamido)benzoate-based PDE4 inhibitors, to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. How to Make Dot and Cross Diagrams [superprof.co.uk]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. europeanreview.org [europeanreview.org]

- 23. mdpi.com [mdpi.com]

- 24. Trifluoromethyl Thianthrenium Salts: From Organic Synthesis to Materials - PMC [pmc.ncbi.nlm.nih.gov]

Difference between 2,5-difluorobenzamide and 2,5-difluorothiobenzamide

Executive Summary: The Bioisosteric Switch

In modern drug design, the modification of a carbonyl oxygen to a thiocarbonyl sulfur—an amide-to-thioamide switch —is a precision tool for modulating physicochemical properties without altering the fundamental scaffold geometry.[1][2] This guide analyzes two specific derivatives: 2,5-difluorobenzamide (CAS 85118-03-2) and its thio-analogue, 2,5-difluorothiobenzamide (CAS 1029623-72-0) .[3][1][2]

While the 2,5-difluoro substitution pattern provides metabolic blockade at the typically labile para and ortho positions, the choice between the amide and thioamide functional groups dictates the molecule's hydrogen bonding capacity, membrane permeability (LogP), and downstream synthetic utility (e.g., thiazole formation).[3] This document details the structural divergences, synthetic pathways, and experimental protocols required to utilize these motifs effectively.

Structural & Physicochemical Analysis[1][2][3][4][5]

The substitution of oxygen (O) with sulfur (S) induces profound electronic changes due to sulfur's larger van der Waals radius (1.80 Å vs. 1.52 Å) and lower electronegativity (2.58 vs. 3.44).

Electronic Distribution & Hydrogen Bonding[2]

-

2,5-Difluorobenzamide: The carbonyl oxygen is a strong hydrogen bond acceptor (HBA).[1][2] The amide nitrogen acts as a hydrogen bond donor (HBD). The electron-withdrawing fluorine atoms at positions 2 and 5 decrease the electron density on the aromatic ring, slightly increasing the acidity of the amide protons (

in DMSO). -

2,5-Difluorothiobenzamide: The thiocarbonyl sulfur is a weak HBA but significantly enhances the acidity of the -NH2 protons (

in DMSO), making the thioamide a stronger HBD.[1][2] This "flip" in H-bonding character is critical for altering binding affinity in protein pockets where donor/acceptor matching is rate-limiting.[1][2]

Lipophilicity and Permeability

The thioamide is inherently more lipophilic than the amide. The replacement of O with S reduces the polarity of the functional group, typically increasing the LogP value by 0.5–1.0 units. This modification often improves passive membrane permeability, provided the molecular weight remains within Rule-of-5 limits.[1][2]

Table 1: Physicochemical Comparison

| Property | 2,5-Difluorobenzamide | 2,5-Difluorothiobenzamide | Impact on Drug Design |

| Formula | Bioisosteric replacement | ||

| CAS No. | 85118-03-2 | 1029623-72-0 | Identity verification |

| Mol.[3][1][2] Weight | 157.12 g/mol | 173.19 g/mol | Slight mass increase |

| H-Bond Acceptor | Strong (C=O) | Weak (C=S) | Altered target binding kinetics |

| H-Bond Donor | Moderate (-NH2) | Strong (-NH2) | Enhanced donor interactions |

| Lipophilicity | Lower LogP | Higher LogP | Improved membrane permeability |

| Metabolic Stability | Susceptible to amidases | Resistant to proteolysis | Extended half-life ( |

Synthetic Pathways & Causality[2]

The synthesis of both compounds diverges from a common precursor: 2,5-difluorobenzonitrile .[3][1][2] The choice of pathway depends on whether the target is the stable pharmacophore (amide) or the reactive intermediate (thioamide).

Synthesis Logic

-

Amide Formation: Controlled hydrolysis of the nitrile. Acid-catalyzed hydrolysis is preferred over basic conditions to prevent nucleophilic aromatic substitution of the fluorine atoms (a risk with electron-deficient rings).[1][2]

-

Thioamide Formation: Direct thionation. While Lawesson’s reagent is standard for converting amides to thioamides, the direct addition of

to the nitrile (using diethylamine as a catalyst) is more atom-economical for primary thioamides.

Diagram 1: Synthetic Workflow

Caption: Divergent synthesis from the nitrile precursor. Path A yields the amide; Path B yields the thioamide, which serves as a gateway to thiazole heterocycles.[3]

Experimental Protocols

Safety Warning: Thionation reagents (Lawesson's,

Protocol A: Synthesis of 2,5-Difluorobenzamide

Objective: Hydrolysis of 2,5-difluorobenzonitrile without defluorination.[3][1][2]

-

Reagents: 2,5-Difluorobenzonitrile (10.0 mmol),

(90%, 5 mL). -

Procedure:

-

Charge a round-bottom flask with 2,5-difluorobenzonitrile.[1][2]

-

Cool to 0°C in an ice bath. Add

dropwise to control the exotherm. -

Heat the mixture to 60°C for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

-

Quench: Pour the reaction mixture onto crushed ice (50 g). The amide typically precipitates as a white solid.

-

Purification: Filter the solid, wash with cold water (

mL) to remove acid traces, and recrystallize from ethanol/water. -

Validation: Measure Melting Point (Expected: ~145-147°C).

-

Protocol B: Synthesis of 2,5-Difluorothiobenzamide

Objective: Thionation using Lawesson's Reagent (Preferred for lab scale due to safety vs.

-

Reagents: 2,5-Difluorobenzamide (5.0 mmol), Lawesson's Reagent (2.5 mmol), Dry Toluene (20 mL).

-

Procedure:

-

Dissolve 2,5-difluorobenzamide in dry toluene under

atmosphere. -

Add Lawesson's Reagent in one portion.

-

Reflux the mixture (110°C) for 3–5 hours. The solution will turn yellow/orange.

-

Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.

-

Purification: The residue often contains phosphorus byproducts. Purify via flash column chromatography (Silica gel, eluting with DCM/Hexane gradient).

-

Validation: Verify structure via

-NMR (Look for downfield shift of NH protons) and IR (Appearance of C=S stretch ~1100-1200

-

Reactivity & Medicinal Chemistry Applications[2][3][6][7]

The primary utility of the thioamide over the amide lies in its reactivity profile. While the amide is a stable endpoint for drug receptor interaction, the thioamide is a "spring-loaded" electrophile used to construct thiazole rings—a scaffold found in numerous kinase inhibitors and antibiotics.[2]

The Hantzsch Thiazole Synthesis

2,5-Difluorothiobenzamide reacts with

Bioisosteric "Blocking"

The 2,5-difluoro substitution pattern is strategically chosen to block metabolic soft spots:

-

C-2 & C-5: Fluorine substitution prevents hydroxylation by Cytochrome P450 enzymes at these electron-rich positions.[1][2]

-

Amide vs. Thioamide: Proteases that hydrolyze amides often fail to recognize or cleave the thioamide bond, significantly extending the in vivo half-life of peptide mimetics.[2]

Diagram 2: Reactivity & Bioisosterism Logic[1][2][3]

Caption: Decision matrix for selecting Amide vs. Thioamide based on required physicochemical outcomes.

References

-

Bioisosterism in Drug Design: Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 2013.[3] Link

-

Thioamide Synthesis: Jagodzinski, T. S.[3] "Thioamides as Useful Synthons in the Synthesis of Heterocycles." Chemical Reviews, 2003.[3] Link

-

Hantzsch Reaction Mechanism: Eicher, T., & Hauptmann, S.[3] "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications."[3] Wiley-VCH, 2003.[1][2]

-

2,5-Difluorobenzamide Properties: U.S. Environmental Protection Agency.[1][2] "CompTox Chemicals Dashboard: 2,5-Difluorobenzamide." Link

-

Lawesson's Reagent Protocol: Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis."[3] Chemical Reviews, 2007. Link

Sources

Thioamide bioisosteres of fluorinated benzamides

Thioamide Bioisosteres of Fluorinated Benzamides: A Technical Guide to Rational Design, Synthesis, and Evaluation

Executive Summary

Fluorinated benzamides represent a privileged scaffold in medicinal chemistry and agrochemicals, known for their robust metabolic stability and high target affinity. However, optimizing their pharmacokinetic (PK) and pharmacodynamic (PD) profiles often requires nuanced structural modifications. The isosteric replacement of the carbonyl oxygen with sulfur—yielding a thioamide—provides a powerful strategy to modulate hydrogen-bonding networks, dipole moments, and conformational preferences without drastically altering the steric bulk. This guide details the physicochemical rationale, synthetic methodologies, and biological implications of thioamide bioisosteres of fluorinated benzamides.

Physicochemical Rationale: The Oxoamide vs. Thioamide Paradigm

The substitution of oxygen for sulfur in the amide bond induces profound electronic and geometric shifts that directly impact ligand-receptor interactions[1].

-

Bond Geometry and Sterics: The C=S bond is significantly longer (~1.65 Å) than the C=O bond (~1.23 Å). This increases the van der Waals volume but maintains a planar geometry due to the enhanced resonance contribution from the nitrogen lone pair[1].

-

Hydrogen Bonding: Thioamides act as weaker hydrogen-bond acceptors (HBA) due to the lower electronegativity and larger diffuse orbital of sulfur. Conversely, the shorter C-N bond and increased double-bond character enhance the acidity of the N-H proton, making thioamides stronger hydrogen-bond donors (HBD)[2].

-

Synergy with Fluorination: Fluorinated aromatic rings (e.g., pentafluorobenzamide derivatives) inherently reduce oxidative metabolism by cytochrome P450 enzymes by blocking metabolically labile sites[3]. Combining this with a thioamide linkage alters the lipophilicity (LogP) and can bypass specific hydrolytic cleavage pathways that readily degrade standard oxoamides[4].

Quantitative Data: Comparative Profiling

The following table summarizes the key physicochemical and biological differences typically observed when transitioning from a fluorinated oxoamide to its thioamide bioisostere, using nematode Complex II inhibitors (e.g., Wact-11 analogs) as a model system[5].

| Property / Metric | Fluorinated Benzamide (Oxoamide) | Fluorinated Thiobenzamide | Impact on Drug Design |

| C=X Bond Length | ~1.23 Å | ~1.65 Å | Alters active site steric fit. |

| H-Bond Acceptor | Strong | Weak | Reduces off-target binding. |

| H-Bond Donor (N-H) | Moderate | Strong | Enhances specific target anchoring. |

| Metabolic Stability | Susceptible to amidases | Highly resistant | Prolongs in vivo half-life. |

| Complex II EC50 | 1.5 µM (Reference) | 3.9 µM | Slight potency drop, offset by PK gains. |

Experimental Protocol: Self-Validating Synthesis of Fluorinated Thiobenzamides

To ensure high fidelity in the generation of thioamide bioisosteres, the thionation of the parent fluorinated benzamide must be tightly controlled. The following protocol utilizes Lawesson's reagent, which is preferred over P4S10 for its superior chemoselectivity and higher yields[1].

Causality Check: Why Lawesson's Reagent? Fluorinated benzamides are highly electron-deficient due to the strong inductive electron-withdrawing effect of the fluorine atoms, which reduces the nucleophilicity of the carbonyl oxygen. Lawesson's reagent forms a highly reactive dithiophosphine ylide intermediate that efficiently attacks electron-poor carbonyls, driving the reaction forward where traditional reagents fail.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve 1.0 mmol of the fluorinated benzamide (e.g., 2,3,4,5,6-pentafluorobenzamide) in 10 mL of anhydrous toluene.

-

Reagent Addition: Add 0.6 mmol (0.6 equivalents, providing 1.2 eq of reactive sulfur) of Lawesson's reagent.

-

Self-Validation Checkpoint 1: The initial suspension will appear cloudy but should clarify as the temperature increases and the reactive ylide forms.

-

-

Reflux and Monitoring: Heat the mixture to 110°C (reflux) for 2-4 hours.

-

Self-Validation Checkpoint 2: Monitor via TLC (Hexanes:EtOAc 3:1). The thioamide product will consistently elute with a higher Rf value than the oxoamide. This is a direct result of the thioamide's reduced hydrogen-bond acceptor capacity, causing it to interact less strongly with the silica stationary phase.

-

-

Quenching and Extraction: Cool to room temperature. Concentrate the solvent in vacuo. Resuspend the crude mixture in dichloromethane (DCM) and wash with saturated aqueous NaHCO3 to neutralize acidic phosphorus byproducts.

-

Purification: Purify via flash column chromatography utilizing a gradient elution.

-

Analytical Validation (Crucial):

-

13C NMR: Confirm the disappearance of the C=O peak (~165 ppm) and the emergence of the characteristic C=S peak shifted downfield (~195-200 ppm).

-

LC-MS: Verify the exact mass shift of +16 Da (Oxygen to Sulfur replacement).

-

Workflows and Mechanistic Pathways

Below is the logical workflow for the design, synthesis, and validation of these bioisosteres.

Workflow for the design, synthesis, and validation of thioamide bioisosteres.

Once synthesized, these compounds are often deployed as inhibitors of specific biological targets, such as nematode Complex II in anthelmintic research[5]. The pathway below illustrates the mechanism of action.

Mechanism of action: Thiobenzamide inhibition of nematode Complex II.

Conclusion

The strategic implementation of thioamide bioisosteres in fluorinated benzamide scaffolds offers a sophisticated method to tune target affinity and metabolic stability. By understanding the causal relationship between the C=S bond's physicochemical properties and its biological behavior, researchers can rationally design next-generation therapeutics that overcome the hydrolytic and oxidative limitations of traditional oxoamides.

References

- Source: nih.

- Source: nih.

- Source: chemrxiv.

- Source: hyphadiscovery.

- Source: benchchem.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. 2,3,4,5,6-Pentafluorobenzamide | 652-31-3 | Benchchem [benchchem.com]

- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]

Electronic & Conformational Matrix of 2,5-Difluorothioamides

Topic: Electronic Properties & Synthetic Utility of 2,5-Difluorothiobenzamides Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Structural Biologists, and Process Scientists.

Executive Summary: The Fluorine-Thioamide Synergy

In modern drug discovery, the 2,5-difluorothiobenzamide motif represents a high-value bioisostere of the corresponding amide. This specific substitution pattern offers a dual advantage: the thioamide core modifies hydrogen-bonding capability and membrane permeability, while the 2,5-difluoro substitution on the aromatic ring provides critical metabolic blocking and conformational control.

This guide analyzes the electronic landscape of this motif, detailing how the ortho-fluorine (C2) and meta-fluorine (C5) cooperatively modulate the thioamide’s reactivity and binding affinity. We provide validated synthesis protocols and a structural analysis of the conformational "locks" induced by this architecture.

Electronic Architecture

The replacement of the amide oxygen with sulfur (C=O

2.1 Dipole Moment & Electrostatic Potential (ESP)

-

Thioamide Polarity: The thioamide bond is significantly more polarizable than the amide bond. The C=S bond length (~1.64 Å) is longer than C=O (~1.23 Å), and sulfur is less electronegative than oxygen. This results in a larger molecular dipole moment (

), typically increasing by 1.0–1.5 Debye relative to the oxo-amide. -

2,5-Difluoro Modulation:

-

C2-Fluorine (Ortho): Induces a strong local dipole that interacts directly with the thioamide group. Depending on the rotational isomer, this can either enhance or partially cancel the C=S dipole vector.

-

C5-Fluorine (Meta): Primarily acts as an inductive electron-withdrawing group (EWG), lowering the pKa of the thioamide N-H protons, thereby making them stronger hydrogen bond donors .

-

2.2 Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Localized largely on the Sulfur atom (lone pairs). The 2,5-difluoro substitution stabilizes the HOMO slightly less than it would an amide oxygen, making the sulfur a softer nucleophile, prone to specific metabolic oxidations (e.g., S-oxidation) if not sterically protected.

-

LUMO (Lowest Unoccupied Molecular Orbital): The

antibonding orbital of the C=S bond is lower in energy than the amide C=O

2.3 Hydrogen Bonding Profile

| Property | Amide (R-CONH-R) | Thioamide (R-CSNH-R) | 2,5-Difluoro Effect |

| H-Bond Donor (NH) | Good | Superior | Acidity increased by F-induction (C2/C5). |

| H-Bond Acceptor (C=X) | Strong | Weak | Sulfur is a poor acceptor due to diffuse lone pairs. |

| Lipophilicity (LogP) | Moderate | High | F-substitution + S-substitution synergistically increase LogP (permeability). |

Conformational Dynamics: The "Ortho-Lock"

The 2,5-difluoro pattern is not merely electronic; it serves as a steric and electrostatic "lock" that biases the conformation of the drug molecule.

3.1 Rotational Barriers

The C(S)–N bond has significant double-bond character (resonance form

3.2 The Intramolecular Fluorine Effect

The ortho-fluorine (C2) creates a binary conformational preference based on electrostatic repulsion/attraction:

-

S···F Repulsion: The sulfur atom and the fluorine atom are both electron-rich. In the planar conformation where C=S is syn to the C2-F, severe electrostatic repulsion occurs.

-

NH···F Interaction: The thioamide N-H is a strong donor. A weak attractive interaction (pseudo-hydrogen bond) can form between the N-H and the ortho-fluorine.

Result: The molecule is strongly biased toward the conformation where the C=S bond is anti-periplanar to the C2-Fluorine, minimizing repulsion and maximizing the NH···F interaction.

Caption: The 2,5-difluoro substitution forces the thioamide into an 'Anti' conformation, reducing entropic cost upon protein binding.

Synthesis Protocols

Synthesizing 2,5-difluorothiobenzamides requires care to prevent defluorination or over-reaction. The Lawesson’s Reagent method is the industry standard for reliability.

Method A: Lawesson’s Reagent (Standard)

This protocol converts 2,5-difluorobenzamide to the thioamide.

-

Reagents: 2,5-difluorobenzamide (1.0 eq), Lawesson’s Reagent (0.5–0.6 eq).

-

Solvent: Anhydrous Toluene or THF.

-

Conditions: Reflux (80–110 °C) for 2–4 hours.

-

Workup: Cool to RT. The product often precipitates or can be isolated via flash chromatography (SiO2, Hexane/EtOAc). Note: Thioamides are less polar than amides; they elute faster.

Method B: Microwave-Assisted Thionation (High Throughput)

For rapid library generation.

-

Reagents: Amide substrate,

(0.5 eq), Hexamethyldisiloxane (HMDO, 2.0 eq). -

Solvent: 1,2-Dichloroethane (DCE).

-

Conditions: Microwave irradiation at 100 °C for 15–30 mins.

-

Mechanism: HMDO acts as a soluble silica source, activating

and scavenging the oxygen byproduct.

Caption: Standard thionation pathway via Lawesson's Reagent, favoring the thermodynamic thioamide product.

Application in Drug Design

5.1 Metabolic Stability (The "Fluorine Shield")

Thioamides are susceptible to S-oxidation by FMOs (Flavin-containing Monooxygenases) and CYPs.

-

Role of C2/C5 Fluorines: The C5-fluorine blocks the para-position relative to the C2, preventing aromatic hydroxylation. The electron-withdrawing nature of the difluoro-ring reduces the electron density on the Sulfur atom (via induction), making it less prone to oxidative desulfurization compared to electron-rich thiobenzamides.

5.2 Bioisosteric Replacement Case Study

In a hypothetical kinase inhibitor:

-

Original Motif: 2,5-difluorobenzamide.[2]

-

Issue: Rapid hydrolysis or poor membrane penetration.

-

Solution: Switch to 2,5-difluorothiobenzamide .

-

Outcome:

-

Permeability: LogP increases by ~0.5–1.0 units (Sulfur is more lipophilic).

-

Potency: The stronger N-H donor forms a tighter H-bond with the hinge region backbone carbonyl of the kinase.

-

Selectivity: The larger Van der Waals radius of Sulfur (1.80 Å vs 1.52 Å for Oxygen) creates a "steric bump" that may exclude the inhibitor from off-target proteins with smaller binding pockets.

-

References

-

Thioamide Hydrogen Bonding

-

Fluorine in Medicinal Chemistry

-

Synthesis of Fluorinated Thioamides

- Title: "Synthesis and Reactivity of Fluorinated Dithiocarboxyl

- Source:Molecules (MDPI)

-

URL:[Link]

-

Conformational Analysis

- Title: "Hydrogen Bond and Geometry Effects of Thioamide Backbone Modific

- Source:N

-

URL:[Link]

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioamides in C5 Hydrogen Bonds: Implications for Protein β-Strands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

Comprehensive Physicochemical Profiling and Melting Point Analysis of 2,5-Difluorothiobenzamide

Executive Summary

In modern medicinal chemistry and agrochemical development, fluorinated aromatic thioamides serve as critical building blocks for synthesizing metabolically stable heterocyclic scaffolds. 2,5-Difluorothiobenzamide (CAS: 1029623-72-0) is a specialized intermediate frequently employed in the Hantzsch synthesis of thiazoles. Because it is a highly specialized intermediate, bulk empirical literature often lacks granular physicochemical profiling. This whitepaper synthesizes available structural data, thermodynamic principles, and comparative isomer analysis to establish the physical properties of 2,5-difluorothiobenzamide. Furthermore, it provides a self-validating analytical protocol for researchers to empirically determine its melting point and assess batch purity.

Chemical Identity & Quantitative Physical Data

The fundamental identity of 2,5-difluorothiobenzamide is defined by its molecular weight of 173.18 g/mol and its bifunctional thioamide group[1]. The table below consolidates its core physical and structural data.

| Property | Value / Description |

| Chemical Name | 2,5-Difluorobenzenecarbothioamide |

| CAS Registry Number | 1029623-72-0 |

| Molecular Formula | C7H5F2NS |

| Molecular Weight | 173.18 g/mol |

| SMILES String | FC1=CC(C(N)=S)=C(F)C=C1 |

| Appearance | Yellow to off-white crystalline powder |

| Melting Point (Projected) | 120.0 °C – 135.0 °C |

Melting Point Dynamics & Crystal Lattice Thermodynamics

The melting point of a crystalline solid is a thermodynamic equilibrium point dictated by the enthalpy and entropy of fusion (

To accurately project the thermal behavior of 2,5-difluorothiobenzamide, we must analyze the causality of its structural modifications:

-

The Thioamide Effect: The synthetic precursor, 2,5-difluorobenzonitrile, lacks hydrogen bond donors and consequently exhibits a very low melting point of 33–35 °C[2]. The conversion of the nitrile to a thioamide introduces a rigid, planar hydrogen-bonding network where the NH2 acts as a donor and the C=S acts as an acceptor, drastically increasing the lattice energy.

-

Positional Isomerism: The closely related positional isomer, 2,4-difluorothiobenzamide, exhibits a well-documented melting point of 126.0–135.0 °C[3]. Given the identical molecular weight and similar steric profile, the 2,5-difluoro isomer is thermodynamically projected to melt within the 120.0 °C – 135.0 °C range. Variations within this range during empirical testing are typically artifacts of polymorphic purity or residual synthetic solvents.

Analytical Protocol: Precision Melting Point Determination via DSC

Traditional capillary melting point apparatuses are prone to subjective visual errors and cannot detect polymorphic transitions. For fluorinated thioamides, Differential Scanning Calorimetry (DSC) is the authoritative standard.

Step-by-Step Methodology

-

Equipment: TA Instruments Discovery DSC (or equivalent), Tzero Aluminum Hermetic Pans.

Step 1: Instrument Calibration (The Self-Validation Baseline)

-

Action: Run a high-purity Indium standard (

= 156.6 °C, -

Causality: This ensures the thermocouple and heat flow sensors are accurate. If the Indium melt deviates by >0.1 °C, recalibration is required; otherwise, the subsequent thiobenzamide data is scientifically invalid.

Step 2: Sample Preparation

-

Action: Accurately weigh 2.0 to 5.0 mg of 2,5-difluorothiobenzamide into an aluminum hermetic pan and seal with a press.

-

Causality: Thioamides can sublime or release trace

near their melting points. A hermetic seal prevents mass loss, ensuring the endotherm strictly represents a phase transition (melting) rather than volatilization.

Step 3: Thermal Method Execution

-

Action: Equilibrate the sample at 25 °C. Ramp at 10 °C/min to 160 °C under a constant nitrogen purge (50 mL/min).

-

Causality: A 10 °C/min ramp rate provides the optimal signal-to-noise ratio for the heat flow detector without causing thermal lag inside the sample pan. The nitrogen purge prevents oxidative degradation at elevated temperatures.

Step 4: Data Analysis & System Validation

-

Action: Integrate the endothermic peak using the extrapolated onset temperature (

) as the official melting point, rather than the peak maximum ( -

Causality & Validation:

represents the thermodynamic melting point of the pure crystal lattice. To ensure the protocol is self-validating, program a post-melt cooling cycle (ramp down to 25 °C). The presence of an exothermic crystallization peak confirms the compound underwent a reversible phase change (melting) rather than irreversible thermal decomposition.

Fig 1: Step-by-step Differential Scanning Calorimetry (DSC) workflow for precise melting point determination.

Synthetic Utility: The Thiobenzamide-Thiazole Pathway

2,5-Difluorothiobenzamide is predominantly utilized as a bifunctional electrophile/nucleophile in the synthesis of complex pharmaceutical scaffolds, most notably via the Hantzsch Thiazole Synthesis .

When reacted with an

Fig 2: Synthetic workflow from nitrile precursor to API scaffold via 2,5-difluorothiobenzamide.

Storage & Handling Protocols

To maintain the physicochemical integrity of 2,5-difluorothiobenzamide, strict environmental controls must be observed:

-

Storage: Store sealed in a dry environment at 2–8 °C[1].

-

Causality: Thioamides are susceptible to slow hydrolysis into their corresponding amides or carboxylic acids when exposed to atmospheric moisture and elevated temperatures. Refrigeration suppresses the kinetic energy required for ambient hydrolysis.

-

Self-Validating Check: Prior to use in sensitive cross-coupling or condensation reactions, perform a rapid TLC (Thin-Layer Chromatography) or HPLC check. The appearance of a highly polar baseline spot indicates hydrolytic degradation, signaling that the batch must be recrystallized before use.

References

1.[2] Title: 2,5-Difluorobenzonitrile | 64248-64-2 - ChemicalBook Source: ChemicalBook URL: 2

2.[1] Title: 1029623-72-0 | 2,5-Difluorobenzene-1-carbothioamide - ChemScene Source: ChemScene URL: 1

3.[3] Title: 2,4-Difluorothiobenzamide, 97% - Thermo Fisher Scientific Source: Thermo Fisher Scientific URL: 3

Sources

Introduction: Navigating the Unique Hazard Profile of Fluorinated Thiobenzamides

An In-Depth Technical Guide to the Safety Data Sheet (SDS) for Fluorinated Thiobenzamides

Fluorinated thiobenzamides represent a class of compounds of significant interest in contemporary drug discovery and materials science. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the thioamide group serves as a versatile synthetic handle and a bioisostere of the amide bond.[1][2] However, the very combination of these two functional moieties—the organofluorine group and the thioamide core—creates a unique and complex hazard profile that demands a nuanced understanding beyond a standard Safety Data Sheet (SDS).

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of SDS sections to provide a deep, mechanistic understanding of the intrinsic hazards associated with fluorinated thiobenzamides. As a Senior Application Scientist, the goal is not merely to state safety protocols but to explain the chemical causality behind them, enabling a proactive and informed approach to risk mitigation in the laboratory.

Section 1: The Dual-Hazard Core - Deconstructing the Thioamide and Fluorine Moieties

To comprehend the safety profile of a fluorinated thiobenzamide, one must first appreciate the distinct risks posed by its constituent parts. The overall hazard is a synergy of the reactivity of the thioamide group and the specific dangers associated with organofluorine compounds.

The Thioamide Group (C=S)-N: Reactivity and Biological Hazards

The thioamide functional group is structurally similar to an amide but possesses markedly different chemical and toxicological properties.

-

Toxicity: Thiobenzamide itself is a well-documented hepatotoxin in animal models.[3] Its toxicity is linked to metabolic activation, specifically S-oxidation by microsomal flavin-containing monooxygenase (FMO) and cytochrome P-450 enzymes, which generates reactive intermediates capable of causing cellular damage.[3][4][5] Furthermore, N-substituted thiobenzamides have been found to be potent lung toxins, causing pulmonary edema and hydrothorax.[3]

-

Reactivity and Decomposition: The sulfur atom in the C=S bond is nucleophilic and can react with various electrophiles.[6][7] Of critical safety importance is the potential for thioamides to release hydrogen sulfide (H₂S) or carbonyl sulfide (COS), particularly under certain acidic, basic, or metabolic conditions.[8][9] Both H₂S and COS are toxic gases.

The Organofluorine Moiety (Ar-F, -CF₃): Stability and Decomposition Risks

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts thermal and metabolic stability to many molecules.[10] However, this stability can be deceptive, and significant hazards exist, particularly under high-energy conditions.

-

Thermal Decomposition: The pyrolysis or uncontrolled combustion of fluorinated organic compounds can generate extremely hazardous decomposition products. These include gaseous hydrogen fluoride (HF), a highly corrosive and toxic gas, as well as other toxic species like carbonyl fluoride and various perfluorinated olefins.[11][12][13] Studies on fluoropolymers have shown that they can produce a range of toxic and environmentally persistent compounds upon heating.[14][15]

-

Environmental Persistence: Many organofluorine compounds are characterized by their environmental persistence, and some fall under the broad category of per- and polyfluoroalkyl substances (PFAS), which are associated with bioaccumulation and long-term health risks.[16][17][18] While the specific environmental fate of a novel fluorinated thiobenzamide is likely unknown, this characteristic warrants careful handling and disposal to prevent environmental release.

Section 2: Synergistic Hazards and GHS Classification

The combination of these two moieties in a single molecule leads to a consolidated and, in some cases, amplified hazard profile. The safety data for known fluorinated thiobenzamides, such as 4-fluorothiobenzamide and 4-(trifluoromethyl)thiobenzamide, reflects this dual nature.[11][19]

Integrated Hazard Profile

A primary concern is thermal decomposition, which can simultaneously release nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[11][19] This complex mixture of toxic and corrosive gases necessitates stringent engineering controls for any operation involving heating.

Globally Harmonized System (GHS) Classification

Based on available SDSs for representative compounds, fluorinated thiobenzamides are typically classified with the following hazards. The causality for each classification is rooted in the chemical properties discussed above.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement & Rationale |

| Acute Toxicity (Oral, Dermal, Inhalation) | or | Danger or Warning | H301/H302: Toxic/Harmful if swallowed.[11][20] H312: Harmful in contact with skin.[11][19] H332: Harmful if inhaled.[11][19] Rationale: Inherited toxicity from the thioamide core, potentially modified by the fluorine substituent. |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[11][21] Rationale: Direct irritation potential of the chemical structure and possible formation of acidic species upon contact with moisture. | |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation.[11][21] Rationale: Direct irritation to sensitive eye tissue. | |

| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation.[11][21] Rationale: Irritation of the respiratory tract by the dust or vapor of the compound. |

It is crucial for researchers to also consider new hazard classes adopted by regulatory bodies like ECHA, including those for Endocrine Disruptors (ED), Persistent, Bioaccumulative and Toxic (PBT), and Persistent, Mobile and Toxic (PMT) substances, when evaluating new chemical entities.[22][23][24]

Section 3: Protocols for Safe Handling and Exposure Control

A proactive safety culture is built on robust protocols grounded in a clear understanding of the chemical risks. The following protocols are designed to mitigate the specific hazards of fluorinated thiobenzamides.

Engineering Controls & Personal Protective Equipment (PPE)

-

Primary Engineering Control: All manipulations of fluorinated thiobenzamides (solids and solutions) must be performed in a certified chemical fume hood to protect against inhalation of powders and potential off-gassing of H₂S or other volatile decomposition products.[25] For highly potent analogues, a glove box may be required.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a risk of splash.[25]

-

Hand Protection: Nitrile gloves are a common choice, but it is critical to consult the manufacturer's compatibility charts. For prolonged work or when handling solutions, double-gloving is recommended. Never wear compromised gloves.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[25]

-

Experimental Protocol: Weighing and Dispensing a Solid Fluorinated Thiobenzamide

This protocol is designed to minimize inhalation and dermal exposure.

-

Preparation: Don all required PPE before beginning. Ensure the chemical fume hood sash is at the appropriate working height.

-

Work Area Setup: Place a plastic-backed absorbent liner on the fume hood work surface. Position an analytical balance inside the hood if possible. If not, weigh the compound in a contained vessel (e.g., a vial with a cap).

-

Aliquotting: Use a clean spatula to carefully transfer the desired amount of the solid from the stock bottle to a tared weighing vessel. Avoid creating airborne dust.

-

Closure: Immediately and securely cap both the stock bottle and the weighing vessel containing the aliquot.

-

Decontamination: Wipe the spatula, the exterior of the containers, and the work surface with a damp towel (e.g., wetted with 70% ethanol) to remove any residual powder. Dispose of the towel and liner as hazardous waste.

-

Transport: If the weighed sample must be moved, ensure it is in a sealed, secondary container.

-

Hand Washing: Wash hands thoroughly after removing gloves.

Mandatory Visualization: Hazard Mitigation Workflow

This diagram illustrates the logical flow from hazard identification to the implementation of control measures.

Caption: Workflow for assessing and mitigating the risks of fluorinated thiobenzamides.

Section 4: Reactivity, Stability, and Disposal

Understanding a compound's reactivity is paramount for preventing accidents and ensuring proper disposal.

Chemical Stability and Incompatibilities

-

Conditions to Avoid: Avoid high temperatures, open flames, and sparks, as these can lead to hazardous decomposition.[11]

-

Incompatible Materials: Keep fluorinated thiobenzamides away from strong oxidizing agents and strong bases.[19] Reactions with these materials can be exothermic and may lead to the violent decomposition of the compound.

Mandatory Visualization: Chemical Incompatibility

This diagram highlights key materials to avoid.

Caption: Key chemical incompatibilities for fluorinated thiobenzamides.

Protocol: Waste Disposal

-

Segregation: All waste contaminated with fluorinated thiobenzamides (e.g., excess solid, contaminated consumables like gloves and paper towels, reaction filtrates) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

-

Labeling: The waste container must be labeled with the full chemical name and appropriate hazard warnings (e.g., "Toxic," "Irritant").

-

Storage: Store the waste container in a satellite accumulation area within the laboratory, ensuring it is away from incompatible materials.

-

Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office. Do not pour any waste down the drain or place it in regular trash. The recommended disposal method is typically incineration at an approved waste disposal plant.[11][19]

Section 5: Toxicological Profile and Emergency Procedures

A thorough understanding of the toxicological profile informs first aid and emergency response measures.

Summary of Toxicological Effects

-

Routes of Exposure: The primary routes of occupational exposure are inhalation of dust, dermal contact, and accidental ingestion.[26]

-

Target Organs: Based on data from parent thioamides, the primary target organs are the liver and lungs.[3] The respiratory system is also a target for irritation from direct exposure.[11]

-

Mechanism of Toxicity: The toxicity of the thioamide core is believed to stem from metabolic S-oxidation. The fluorine substitution may alter the rate and regioselectivity of this metabolism, potentially increasing or decreasing the toxic effect, but this must be assumed as a possibility for any new analogue.

Mandatory Visualization: Postulated Metabolic Activation

Caption: Postulated metabolic pathway leading to thioamide-induced toxicity.

First Aid and Emergency Response Protocol

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[21]

-

Spill Response: Evacuate the area. Wear appropriate PPE, including respiratory protection if the spill is large or generates dust. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material, place it in a sealed container, and label it for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Conclusion

Fluorinated thiobenzamides are a chemically valuable but hazardous class of compounds. Their risk profile is a composite of the inherent toxicity and reactivity of the thioamide core and the unique hazards associated with organofluorine compounds, especially during thermal decomposition. A comprehensive safety strategy, therefore, is not optional but essential. By understanding the underlying chemical principles that dictate these hazards, researchers can implement robust engineering controls, utilize appropriate PPE, and follow rigorous handling and disposal protocols. This in-depth approach ensures that the scientific potential of these compounds can be explored while prioritizing the health and safety of laboratory personnel.

References

- Genter, M. B., & Deamer, N. J. (n.d.).

- Ogawa, A., & Sonoda, N. (n.d.). Reaction of Thioamides | Request PDF.

- Wikipedia. (n.d.). Thioamide.

- Hutton, C. A. (n.d.).

- Dherange, B. D., et al. (n.d.). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S)

- Zhdankin, V. V., et al. (2025, February 5). Reactions of Thioamides with Iminoiodinanes: An Approach toward 1,2-Thiazines, Thiophenes, and Sulfonylisothiazolines.

- Fisher Scientific. (2025, December 22).

- (1989, February 7). Toxicology of Some Fluoro-Organic Compounds. DTIC.

- Zhao, Y., et al. (2020, April 28). Cyclic Sulfenyl Thiocarbamates Release Carbonyl Sulfide (COS) and Hydrogen Sulfide (H2S)

- TCI Chemicals. (2025, November 26). SAFETY DATA SHEET - 4-(Trifluoromethyl)thiobenzamide.

- Bibli, M., et al. (2025, August 19). Evaluation of thioamides, thiolactams and thioureas as hydrogen sulfide (H2S) donors for lowering blood pressure | Request PDF.

- Ellis, D. A., et al. (n.d.). Pyrolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.

- Hanzlik, R. P., et al. (n.d.).

- Hanzlik, R. P., et al. (n.d.).

- Hanzlik, R. P., & Cashman, J. R. (n.d.). Oxidation and other reactions of thiobenzamide derivatives of relevance to their hepatotoxicity.

- Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET - 4-(Trifluoromethyl)thiobenzamide.

- Wikipedia. (n.d.). Organofluorine chemistry.

- PubChem - NIH. (n.d.). 4-Fluorothiobenzamide.

- Lohmann, R., et al. (n.d.).

- CDC Stacks. (n.d.). criteria for a recommended standard . . . . occupational exposure to - DECOMPOSITION PRODUCTS of FLUOROCARBON POLYMERS.

- McLean, M. W., et al. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

- PubChem - NIH. (n.d.). Thiobenzamide.

- Fluorochem. (2026, February 25).

- ECHA. (2023, April 20). ECHA provides advice on new hazard classes for substances and mixtures.

- Mitchell, A. J., & Balskus, E. P. (2020, February 15).

- Dénès, F., et al. (2023, April 17).

- Princeton University. (n.d.). Fluorine Safety.

- University of California, Santa Barbara. (n.d.). Fluorine. ipo.

- ECHA. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment.

- Chemleg. (2024, November 21).

- ECHA. (n.d.). Guidance documents - CLP. European Union.

- YouTube. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes.

- OSHA. (n.d.). Hazardous Drugs - Overview.

- Ni, C., et al. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.

- Wolters Kluwer. (2021, March 12).

- DTU National Food Institute. (2013, October 23). Extensive use of fluorinated substances with potentially harmful effects.

- OSHA. (2016, February 1).

- EPA. (n.d.). Our Current Understanding of the Human Health and Environmental Risks of PFAS.

- Wikipedia. (n.d.). PFAS.

Sources

- 1. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update [mdpi.com]

- 2. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers | MDPI [mdpi.com]

- 3. Pneumotoxic effects of thiobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | PDF or Rental [articles.researchsolutions.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Thioamide - Wikipedia [en.wikipedia.org]

- 8. Cyclic Sulfenyl Thiocarbamates Release Carbonyl Sulfide (COS) and Hydrogen Sulfide (H2S) Independently in Thiol-Promoted Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. researchgate.net [researchgate.net]

- 15. Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 17. epa.gov [epa.gov]

- 18. PFAS - Wikipedia [en.wikipedia.org]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. Thiobenzamide | C7H7NS | CID 683563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 22. All news - ECHA [echa.europa.eu]

- 23. chemleg.com [chemleg.com]

- 24. Guidance documents - ECHA [echa.europa.eu]

- 25. ipo.rutgers.edu [ipo.rutgers.edu]

- 26. wolterskluwer.com [wolterskluwer.com]

Technical Guide: 2,5-Difluorothiobenzamide as a Pharmaceutical Intermediate

[1]

Part 1: Executive Summary & Chemical Profile[1]